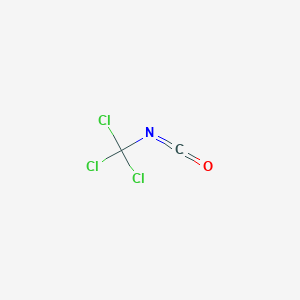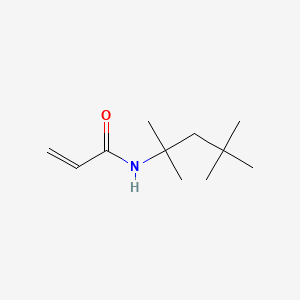
N-tert-Octylacrylamide
Vue d'ensemble
Description
N-tert-Octylacrylamide is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.2905 g/mol . It is also known by other names such as 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- . This compound is primarily used to provide stability and strength in various applications, particularly as a copolymer to enhance the performance of polymers .
Applications De Recherche Scientifique
N-tert-Octylacrylamide has diverse applications in scientific research, including:
Mécanisme D'action
Target of Action
N-tert-Octylacrylamide is a chemical compound that is primarily used as a copolymer to improve the strength and performance of polymers . The primary targets of this compound are the polymer chains where it is incorporated to provide stability and strength .
Mode of Action
This compound interacts with its targets, the polymer chains, by integrating into the polymer structure during the polymerization process . This results in polymers with enhanced strength and performance .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation and stabilization of polymers . The addition of this compound to these pathways results in the production of stronger and more stable polymers .
Pharmacokinetics
The physical properties of this compound, such as its melting point (635 C) and boiling point (> 300 C), suggest that it has good stability .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the improved strength and performance of the polymers in which it is incorporated . These polymers exhibit enhanced stability, which can be beneficial in various applications, such as in the production of personal care products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. Given its high boiling point, this compound is likely to remain stable under a wide range of conditions .
Analyse Biochimique
Biochemical Properties
N-tert-Octylacrylamide plays a significant role in biochemical reactions. It is used as a co-monomer to improve the strength and performance of polymers
Cellular Effects
Given its use in polymer enhancement , it may influence cellular processes related to polymer interactions
Molecular Mechanism
It is known to interact with other molecules to form polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-Octylacrylamide is typically synthesized through the addition of acrylonitrile and di-isobutylene in an acidic environment . The reaction conditions involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful addition of acrylonitrile to di-isobutylene under acidic conditions, followed by purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Octylacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form copolymers and terpolymers.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acrylonitrile, di-isobutylene, and acidic catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound include copolymers and terpolymers, which are used in various applications such as personal care products and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-tert-Octylacrylamide include:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct properties to the polymers it forms. These properties include enhanced stability, strength, and resistance to environmental factors, making it particularly valuable in applications such as personal care products and industrial processes .
Propriétés
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDNVESFWXDNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027564 | |
| Record name | N-tert-Octylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4223-03-4 | |
| Record name | tert-Octylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4223-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Octylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Octylacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-tert-Octylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,1,3,3-tetramethylbutyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-OCTYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7G677BFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ratio of N-tert-octylacrylamide to Methyl methacrylate affect copolymer properties?
A1: Research indicates that adjusting the ratio of this compound and Methyl methacrylate during copolymer synthesis directly impacts the resulting material's stiffness. [] This suggests that these monomers play distinct roles in the polymer chain, potentially influencing flexibility and overall mechanical behavior. Further research is needed to fully characterize this relationship and explore potential applications. []
Q2: Beyond stiffness, what other properties can this compound contribute to copolymers?
A2: this compound plays a crucial role in copolymers designed for the temporary shaping of keratin fibers (like hair). [] When combined with Acrylic acid and tert-Butylaminoethylmethacrylic acid, it forms a copolymer that interacts with keratin fibers, enabling temporary styling. The specific ratio of this copolymer with another containing n-Butyl methacrylate, methacrylic acid, and Ethyl methacrylate determines the final styling characteristics. This highlights the versatility of this compound in tuning material properties for specific applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


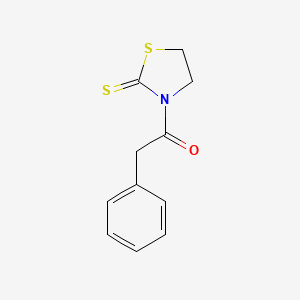
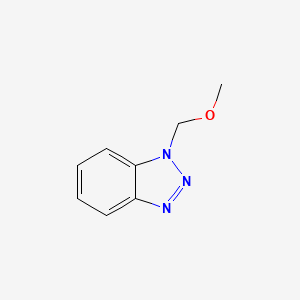


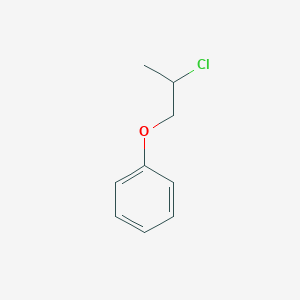

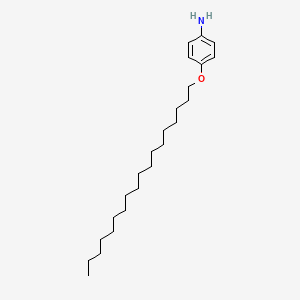

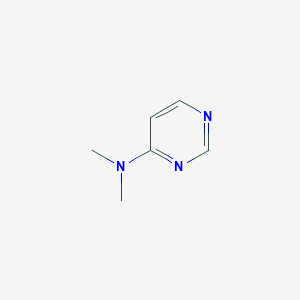
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)

